molecular formula C13H16Cl2O5 B13351087 2,6-Dichloro-3,4,5-triethoxybenzoic acid

2,6-Dichloro-3,4,5-triethoxybenzoic acid

Cat. No.: B13351087
M. Wt: 323.17 g/mol
InChI Key: ABXFSGDFAVFWLJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,4,5-triethoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and three ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-triethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3,4,5-triethoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-Dichloro-3,4,5-triethoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzoic acids with different functional groups.

Scientific Research Applications

Chemistry: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting cellular processes. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.

    2,4-Dichloro-3,5-dimethoxybenzoic acid: Contains methoxy groups and different chlorine substitution pattern.

Uniqueness: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. The compound’s unique combination of chlorine and ethoxy groups makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H16Cl2O5

Molecular Weight

323.17 g/mol

IUPAC Name

2,6-dichloro-3,4,5-triethoxybenzoic acid

InChI

InChI=1S/C13H16Cl2O5/c1-4-18-10-8(14)7(13(16)17)9(15)11(19-5-2)12(10)20-6-3/h4-6H2,1-3H3,(H,16,17)

InChI Key

ABXFSGDFAVFWLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1OCC)Cl)C(=O)O)Cl)OCC

Origin of Product

United States

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